Cas no 59236-38-3 (2-amino-4-methyl-benzaldehyde)
2-amino-4-methyl-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-methylbenzaldehyde
- 2-Amino-4-methyl-benzaldehyde
- CS-0340827
- AKOS006303878
- Z1198276968
- p-methyl amino benzaldehyde
- 59236-38-3
- AB58436
- PS-18072
- SCHEMBL6257642
- MFCD10696882
- EN300-133035
- DB-346760
- JCA23638
- 2-amino-4-methyl-benzaldehyde
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- MDL: MFCD10696882
- Inchi: 1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3
- InChI Key: XCDGQRLFOGCSAT-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C)=CC=1N
Computed Properties
- Exact Mass: 135.068413911g/mol
- Monoisotopic Mass: 135.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.1Ų
2-amino-4-methyl-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000195-250mg |
2-Amino-4-methylbenzaldehyde |
59236-38-3 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A014000195-500mg |
2-Amino-4-methylbenzaldehyde |
59236-38-3 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A014000195-1g |
2-Amino-4-methylbenzaldehyde |
59236-38-3 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| TRC | A898593-10mg |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898593-50mg |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A898593-100mg |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0574-1g |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 97% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0574-5g |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 97% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0574-500mg |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 97% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0574-250mg |
2-Amino-4-methyl-benzaldehyde |
59236-38-3 | 97% | 250mg |
1263.58CNY | 2021-05-07 |
2-amino-4-methyl-benzaldehyde Suppliers
2-amino-4-methyl-benzaldehyde Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-amino-4-methyl-benzaldehyde
Recent Advances in the Application of 2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) in Chemical Biology and Pharmaceutical Research
2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief aims to summarize the latest findings on the applications and mechanistic insights of 2-amino-4-methyl-benzaldehyde in pharmaceutical research.
One of the most significant advancements involves the use of 2-amino-4-methyl-benzaldehyde in the synthesis of Schiff base derivatives, which have demonstrated potent antimicrobial activity against a range of pathogens. A 2023 study published in the Journal of Medicinal Chemistry reported that Schiff bases derived from this compound exhibited strong inhibitory effects against multidrug-resistant bacterial strains, including MRSA and E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes.
In the field of oncology, 2-amino-4-methyl-benzaldehyde has been utilized as a precursor for the development of small-molecule inhibitors targeting specific cancer pathways. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. The study further highlighted the compound's potential in overcoming drug resistance, a major challenge in current cancer therapies.
Beyond its direct therapeutic applications, 2-amino-4-methyl-benzaldehyde has also found use in chemical biology as a versatile probe for studying protein-ligand interactions. Its aldehyde functionality allows for facile conjugation with various nucleophiles, making it an attractive tool for bioconjugation and labeling studies. Recent work published in ACS Chemical Biology showcased its application in the development of activity-based probes for studying enzyme function in complex biological systems.
The safety profile and pharmacokinetic properties of 2-amino-4-methyl-benzaldehyde derivatives have also been a focus of recent research. A 2022 toxicological study in Regulatory Toxicology and Pharmacology provided comprehensive data on the compound's metabolic pathways and potential toxicity concerns, which will be crucial for future drug development efforts. The study identified several major metabolites and proposed metabolic pathways, providing valuable insights for medicinal chemists working with this scaffold.
Looking forward, the unique chemical properties of 2-amino-4-methyl-benzaldehyde continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. As synthetic methodologies continue to advance, we anticipate seeing more sophisticated applications of this versatile building block in the coming years.
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